3-(3,5-二氯苯基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

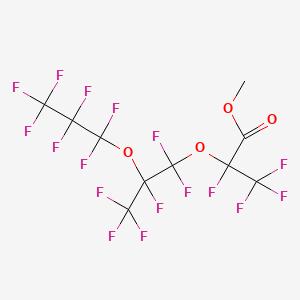

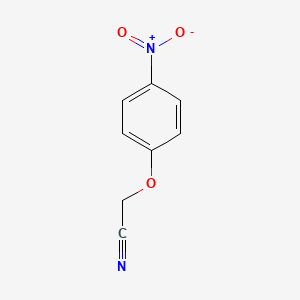

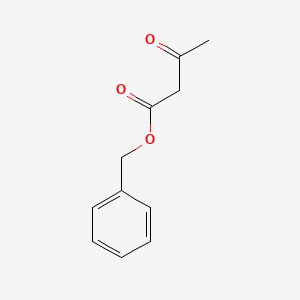

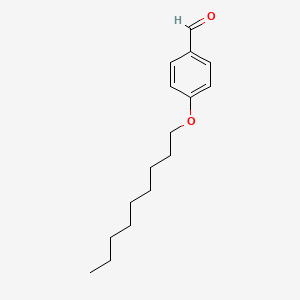

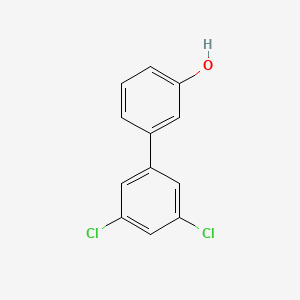

3-(3,5-Dichlorophenyl)phenol is a chlorinated phenolic compound that is structurally characterized by the presence of two chlorine atoms on the phenyl ring. While the specific compound is not directly studied in the provided papers, chlorinated phenols, in general, are a class of environmental pollutants that have been extensively analyzed due to their persistence and potential toxicity .

Synthesis Analysis

The synthesis of chlorinated phenols, including compounds similar to 3-(3,5-Dichlorophenyl)phenol, typically involves chlorination reactions of phenolic compounds. Although the exact synthesis of 3-(3,5-Dichlorophenyl)phenol is not detailed in the provided papers, methods such as electrophilic aromatic substitution could be inferred as a possible synthetic route based on the general knowledge of organic chemistry and the nature of the compounds studied in the papers .

Molecular Structure Analysis

The molecular structure of chlorinated phenols is crucial for understanding their chemical behavior. Single-crystal X-ray diffraction methods, as mentioned in paper , are often used to determine the precise molecular geometry of such compounds. Additionally, vibrational spectroscopy and molecular docking studies, as seen in papers and , provide insights into the electronic structure and potential interactions of chlorinated phenols with biological targets.

Chemical Reactions Analysis

Chlorinated phenols, including 3-(3,5-Dichlorophenyl)phenol, can undergo various chemical reactions due to the reactivity of the phenolic hydroxyl group and the aromatic ring. These reactions include further chlorination, oxidation, and conjugation with other molecules. The presence of chlorine atoms can also influence the electrophilic and nucleophilic properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated phenols are influenced by the degree of chlorination and the position of chlorine atoms on the aromatic ring. These properties include solubility, boiling and melting points, and vapor pressure. The presence of chlorine atoms typically increases the molecular weight and decreases the solubility in water. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to analyze these compounds in environmental samples, indicating their stability and persistence in such matrices .

科学研究应用

环境和生物相互作用

酚类化合物,如 3-(3,5-二氯苯基)苯酚,因其多方面的生物和药理作用而备受关注。例如,绿原酸 (CGA) 是一种著名的酚类化合物,以其多种作用而闻名,包括抗氧化、抗菌、保肝、保护心脏、抗炎和神经保护活性。CGA 还被认为可以调节脂质代谢和葡萄糖水平,在肝脂肪变性、心血管疾病、糖尿病和肥胖等代谢性疾病中具有治疗潜力 (Naveed 等人,2018 年)。

环境归趋和行为

氯酚和烷基酚(包括 3-(3,5-二氯苯基)苯酚等化合物)在环境中的归趋和行为已得到广泛研究。它们的物理化学性质影响着它们的环境分配,它们倾向于主要与土壤和水结合。它们的持久性受这些介质中降解速率的控制。随着 pH 值的升高,这些酚类的解离增强,影响它们的环境归趋,因此有必要全面了解这些机制以进行环境管理 (Shiu 等人,1994 年)。

对水生生态系统的影响

二苯甲酮-3 (BP-3) 等化合物在结构上与 3-(3,5-二氯苯基)苯酚相似,已广泛用于消费品中,由于它们释放到水生生态系统中而引起环境问题。BP-3 在各种环境基质中的存在及其潜在的内分泌干扰能力需要进一步研究,以了解其对水生生态系统的长期影响以及与其广泛使用相关的潜在风险 (Kim 和 Choi,2014 年)。

属性

IUPAC Name |

3-(3,5-dichlorophenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHDDTBKRIGOFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229940 |

Source

|

| Record name | (1,1'-Biphenyl)-3-ol, 3',5'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dichlorophenyl)phenol | |

CAS RN |

79881-34-8 |

Source

|

| Record name | (1,1'-Biphenyl)-3-ol, 3',5'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079881348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3-ol, 3',5'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。